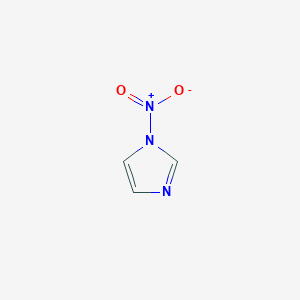

1-Nitro-1H-imidazole

Vue d'ensemble

Description

1-Nitro-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. The nitro group (-NO2) attached to the imidazole ring significantly alters its chemical properties, making it a valuable compound in various scientific and industrial applications. Imidazole derivatives, including nitroimidazoles, are known for their broad range of biological activities and are used in pharmaceuticals, agrochemicals, and other fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Nitro-1H-imidazole can be synthesized through the nitration of imidazole. The nitration reaction typically involves the use of a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the desired position on the imidazole ring . The reaction conditions must be carefully controlled to achieve the desired substitution pattern and to avoid over-nitration or degradation of the imidazole ring.

Industrial Production Methods: Industrial production of nitroimidazoles often involves large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Nitro-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of nitrosoimidazole or other oxidized derivatives.

Reduction: Formation of aminoimidazole.

Substitution: Formation of substituted imidazoles with various functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

1-Nitro-1H-imidazole is part of the nitroimidazole family, which has been extensively studied for its pharmacological properties. The compound exhibits a range of biological activities, making it a valuable scaffold in drug discovery.

Antimicrobial Activity

Nitroimidazoles, including this compound, are known for their antimicrobial properties. They have been used to develop drugs targeting various pathogens:

- Antibacterial : Compounds derived from this scaffold have shown effectiveness against gram-positive and gram-negative bacteria.

- Antiparasitic : Research indicates that nitroimidazoles can be effective against parasites such as Trypanosoma cruzi, which causes Chagas disease. A study demonstrated that derivatives like 2-nitro-1-vinyl-1H-imidazole exhibited low cytotoxicity while maintaining significant antiparasitic activity .

Anticancer Applications

Recent advances have highlighted the potential of nitroimidazoles as anticancer agents. The mechanism involves the selective reduction of the nitro group under hypoxic conditions, leading to the generation of reactive intermediates that can damage DNA and inhibit tumor growth . For instance, 2-nitroimidazole derivatives have been explored as hypoxia-activated prodrugs in cancer therapy.

Imaging and Diagnostics

The unique properties of nitroimidazoles make them suitable for use as imaging agents:

- Hypoxia Imaging : Nitroimidazole compounds are utilized as fluorescent probes for imaging hypoxic tumors. These probes exhibit enhanced fluorescence upon reduction in hypoxic environments, allowing for visualization of tumor hypoxia in vivo .

- Diagnostic Markers : The ability of nitroimidazoles to accumulate preferentially in hypoxic tissues has led to their investigation as diagnostic markers for various cancers .

Case Study 1: Antiparasitic Drug Development

A study focused on synthesizing 2-nitro-1-vinyl-1H-imidazole derivatives aimed at enhancing their antiparasitic activity against T. cruzi. The results indicated that these compounds could serve as promising candidates for new antichagasic drugs due to their improved efficacy and reduced toxicity compared to existing therapies .

Case Study 2: Hypoxia Imaging Probes

Research into the development of nitroimidazole-based fluorescent probes demonstrated their effectiveness in imaging hypoxic tumors. Probes designed with nitro groups showed significant fluorescence enhancement in hypoxic conditions, making them valuable tools for cancer diagnostics .

Summary Table of Applications

| Application Area | Description | Example Compounds |

|---|---|---|

| Antimicrobial | Effective against bacteria and parasites | 2-nitro-1-vinyl-1H-imidazole |

| Anticancer | Hypoxia-activated prodrugs causing DNA damage | Various 2-nitroimidazole derivatives |

| Imaging | Fluorescent probes for hypoxia imaging | Nitroimidazole-based fluorescent probes |

| Diagnostic Markers | Accumulate in hypoxic tissues for cancer detection | Hypoxia-sensitive imaging agents |

Mécanisme D'action

The mechanism of action of 1-Nitro-1H-imidazole involves the reduction of the nitro group under anaerobic conditions, leading to the formation of reactive intermediates that can damage cellular components such as DNA, proteins, and membranes. This mechanism is particularly effective against anaerobic microorganisms, which lack the protective mechanisms found in aerobic organisms . The molecular targets and pathways involved include DNA replication and repair enzymes, leading to cell death in susceptible organisms .

Comparaison Avec Des Composés Similaires

Metronidazole: A widely used nitroimidazole antibiotic with similar antimicrobial properties.

Tinidazole: Another nitroimidazole with similar applications in treating anaerobic infections.

Uniqueness: 1-Nitro-1H-imidazole is unique due to its specific substitution pattern and the presence of the nitro group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its effectiveness against anaerobic microorganisms make it a valuable compound in both research and industrial applications .

Activité Biologique

1-Nitro-1H-imidazole is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of the synthesis, biological evaluation, and potential applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a nitro group attached to the imidazole ring. The synthesis of various derivatives of nitroimidazoles, including this compound, often involves regioselective alkylation processes. Recent studies have demonstrated effective synthesis methods using starting materials like 4-nitro-1H-imidazole and 2-methyl-5-nitro-1H-imidazole under varying conditions (solvents, bases, temperatures) to achieve high yields of alkylated products .

Antimicrobial Properties

The antimicrobial activity of this compound has been extensively studied. It exhibits potent effects against a range of pathogens, including bacteria and protozoa. For instance, research indicates that nitroimidazole derivatives can inhibit the growth of anaerobic bacteria and are effective against protozoan infections such as those caused by Trichomonas vaginalis and Giardia lamblia.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Trichomonas vaginalis | 8 µg/mL |

| This compound | Giardia lamblia | 16 µg/mL |

| 4-Nitro-1H-imidazole | Clostridium difficile | 4 µg/mL |

These findings highlight the compound's potential as a therapeutic agent in treating infections caused by resistant strains of bacteria .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Studies have indicated that it can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of signaling pathways involved in cell survival and proliferation.

Case Study: Anticancer Effects

A study conducted on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to activate caspase pathways leading to apoptosis:

- Cell Line : MCF-7 (breast cancer)

- IC50 : 12 µM after 48 hours of treatment

- Mechanism : Induction of ROS and mitochondrial dysfunction

These results suggest that this compound could be further investigated as a potential chemotherapeutic agent .

The biological activity of nitroimidazoles is primarily attributed to their ability to undergo reduction under anaerobic conditions, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This mechanism is particularly effective against anaerobic bacteria and certain cancer cells that rely on hypoxic conditions for survival.

Propriétés

IUPAC Name |

1-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O2/c7-6(8)5-2-1-4-3-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUNMIWQQOPACSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.